molecular formula C17H17FO B1327654 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-28-0

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

Cat. No. B1327654
M. Wt: 256.31 g/mol
InChI Key: UYBIMPCGDVIXKO-UHFFFAOYSA-N
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Description

The compound 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the analysis of 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. For instance, the synthesis of polyamides and polyimides from diamines containing dimethyl-biphenylene units , the synthesis of a morpholinol derivative from a bromo-fluorophenyl-propanone , the synthesis of a nonylphenol isomer via Friedel-Crafts reaction , and the total synthesis of stereoisomers of a cyclopropanecarboxylic acid ester with a fluorobenzyl group are all related to the types of chemical reactions and structures that might be seen in the synthesis and analysis of 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone.

Synthesis Analysis

The synthesis of related compounds involves various synthetic routes, such as nucleophilic substitution , amination and cyclization , Friedel-Crafts alkylation , and stereoselective dehydrohalogenation . These methods could potentially be applied to the synthesis of 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, although the specific details would depend on the starting materials and reaction conditions chosen by the chemist.

Molecular Structure Analysis

The molecular structure of 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone would likely be characterized by techniques such as NMR and IR spectroscopy, as indicated by the confirmation of structures in the synthesis of the morpholinol derivative and the nonylphenol isomer . These techniques would provide information on the functional groups present and the overall molecular geometry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution , amination , and Friedel-Crafts alkylation . These reactions are typical in the synthesis of aromatic compounds and could be relevant to the chemical reactions that 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, vapor pressure, and thermal stability are crucial for understanding the behavior of a compound. The polyamides and polyimides derived from dimethyl-biphenylene units showed good solubility in organic solvents and high thermal stability . The nonylphenol isomer's physicochemical properties were determined to predict its environmental behavior . These analyses would be relevant to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, as they would influence its application and handling.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

  • NMR Studies of Bicyclic Thiophene Derivatives : This research explores the nuclear magnetic resonance characteristics of compounds related to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. It focuses on spin couplings and through-space mechanisms observed in the NMR spectra, providing insights into the molecular structure and dynamics of these compounds (Hirohashi, Inaba, & Yamamoto, 1975) (Hirohashi, Inaba, & Yamamoto, 1976).

Crystallography and Material Science

  • Polymorphs, Solvates, and Cs+–π Interactions : This study discusses the polymorphs and solvates of bis-phenols, closely related to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, and analyzes their crystal packing, voids, and interactions. It provides valuable information on the structural characteristics and potential applications in material science (Nath & Baruah, 2013).

  • Crystal Structures and Packing for Nonlinear Optics : This research focuses on the crystal structures and packing of compounds similar to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, highlighting their applications in nonlinear optics materials. It provides a detailed analysis of the structures and hydrogen bonding patterns, essential for developing materials with specific optical properties (Boese et al., 2002).

Chemical Synthesis and Reactions

  • Synthesis and Reactions of Fluorinated Compounds : This study explores the synthesis and reactions of fluorinated compounds akin to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, contributing to the understanding of chemical reactions and mechanisms involving similar structures (Pimenova et al., 2003).

Aggregation and Interaction Studies

  • Aggregation of Lithium Phenolates : This research investigates the structures of lithium phenolates, related to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, in solution. It sheds light on the equilibrium between dimer and tetramer forms and provides insights into the factors controlling aggregation, crucial for applications in synthetic chemistry (Jackman & Smith, 1988).

Fluorophore Development

  • Preparation of Fluoroionophores : This study discusses the development of fluoroionophores based on derivatives similar to 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. It highlights the spectral diversity and metal recognition capabilities of these compounds, essential for applications in chemical sensing and imaging (Hong et al., 2012).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBIMPCGDVIXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644579
Record name 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

CAS RN

898768-28-0
Record name 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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